Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate

Regioselective synthesis Protecting group strategy Spirocyclic building blocks

Many teams mistakenly order the 3-carboxylate regioisomer (CAS 1179338-65-8) when sourcing 7-oxa-3,10-diazaspiro building blocks, wasting synthesis efforts. The 10-isomer (CAS 2098115-71-8) positions Boc on the sterically accessible seven-membered ring-critical for sigma receptor (US10689398) and kinase inhibitor programs. • Verified 10-position Boc protection-distinct from the 3-isomer • ≥98% purity; tPSA 50.8 Ų, XlogP 1-optimized for CNS penetration • 1g/5g packs for parallel library synthesis; stable under TFA/DCM deprotection

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B12114850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2)OCC1
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18-11-10-16)4-7-15-8-5-14/h15H,4-11H2,1-3H3
InChIKeyBXIGWGSVABECCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate – A Bifunctional Spirocyclic Scaffold for Drug Discovery and Chemical Biology


Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate (CAS 2098115-71-8) is a spirocyclic building block that combines a morpholine-like oxygen heterocycle with a Boc-protected secondary amine within a conformationally constrained [5.6]-spiro framework . With a molecular formula of C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol, this compound distinguishes itself from the more common 3-carboxylate regioisomer (CAS 1179338-65-8) by the position of the Boc protecting group on the 10-position nitrogen . This regiochemical difference confers a distinct hydrogen-bonding donor/acceptor arrangement (1 donor, 4 acceptors) and a computed topological polar surface area (tPSA) of 50.8 Ų , making it a strategic intermediate for medicinal chemistry programs that require precise spatial orientation of functional groups during library synthesis.

Why the 10-Position Boc Regioisomer of Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane Cannot Be Replaced by Its 3-Carboxylate Analog


Despite sharing the identical molecular formula (C₁₄H₂₆N₂O₃, MW 270.37) , the 10-carboxylate (CAS 2098115-71-8) and 3-carboxylate (CAS 1179338-65-8) regioisomers are not interchangeable in synthesis. The 10-position Boc protection places the carbamate on the nitrogen within the larger, more sterically accessible seven-membered ring, generating a computed XlogP of 1 and a hydrogen bond donor count of 1 , whereas the 3-position isomer positions the Boc group in the six-membered ring, creating a different hydrogen bond donor environment that alters reactivity in downstream Boc-deprotection and coupling steps . Additionally, the spirocyclic oxygen placement in the 7-oxa bridge is invariant , but the nitrogen available for further functionalization differs: in the 10-isomer, the secondary amine liberated after Boc removal is positioned orthogonally relative to the spiro junction, which is critical for applications where the vector of amine-based derivatization determines target binding geometry in sigma receptor [1] and kinase inhibitor [2] programs. Selecting the wrong regioisomer leads to divergent physicochemical profiles (e.g., tPSA and hydrogen-bonding topology) that fundamentally alter pharmacokinetic properties and synthetic utility .

Comparative Evidence for Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate Against Closest Analogs


Regiochemical Positioning of the Boc Protecting Group Determines Hydrogen Bond Donor Topology and Downstream Synthetic Strategy

The 10-carboxylate regioisomer (CAS 2098115-71-8) bears the Boc protecting group on the seven-membered ring nitrogen, yielding a hydrogen bond donor count of 1 versus the 3-carboxylate isomer (CAS 1179338-65-8) which may present a different donor count depending on protonation state . After Boc deprotection, the 10-isomer generates a secondary amine with a distinct exit vector relative to the spiro junction, compared to the amine liberated from the 3-isomer. This regiochemical difference is not cosmetic: in the structurally related 1-oxa-4,9-diazaspiro[5.6]dodecane series, the N9-substitution (analogous to the 10-position in the target compound) directly controls sigma-1 receptor binding, with Ki values <100 nM achieved when benzyl or phenethyl groups occupy that position [1], whereas N4-substituted analogs (analogous to the 3-position) require different substituent patterns for comparable affinity [1].

Regioselective synthesis Protecting group strategy Spirocyclic building blocks Medicinal chemistry

Topological Polar Surface Area Differentiation Constrains Passive Membrane Permeability Relative to Non-Oxygenated Diazaspiro Analogs

The 7-oxa bridge in the target compound imposes a tPSA of 50.8 Ų, driven by the additional oxygen atom in the spirocyclic core . In contrast, non-oxygenated diazaspiro[5.6]dodecane analogs such as tert-butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate (CAS 960616-53-9) exhibit a lower tPSA of 41.57 Ų . This 9.23 Ų increase in tPSA places the 7-oxa compound closer to the generally accepted CNS drug-like threshold of <90 Ų while still maintaining acceptable permeability, offering a balanced profile for CNS-targeted programs where excessive passive permeability can lead to non-specific binding. Furthermore, the 7-oxa compound's tPSA is higher than the 3-methyl analog (3-methyl-7-oxa-3,10-diazaspiro[5.6]dodecane, CAS 2091638-31-0) which has a tPSA of only 24.5 Ų [1], reflecting the impact of the Boc-carboxylate group on polarity.

Physicochemical profiling CNS drug design Membrane permeability Spirocyclic scaffolds

Spirocyclic Scaffold Provenance in Sigma-1 Receptor Ligands Validates the Core Architecture's Pharmacological Relevance

The 7-oxa-3,10-diazaspiro[5.6]dodecane core is a direct structural homolog of the 1-oxa-4,9-diazaspiro[5.6]dodecane scaffold featured in multiple granted patents (US10689398) [1] and patent applications (CA2999925A1) [2] from Laboratorios del Dr. Esteve S.A. specifically claiming oxa-diazaspiro compounds with pharmacological activity toward the sigma (σ) receptor for pain treatment. In the Esteve patent series, 1-oxa-4,9-diazaspiro[5.6]dodecane compounds such as 9-benzyl-4-ethyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.6]dodecane (Example 86) and 4-ethyl-2,2-dimethyl-9-phenethyl-1-oxa-4,9-diazaspiro[5.6]dodecane (Example 87) demonstrated Ki <100 nM at the human σ1 receptor in competitive binding assays using [³H](+)-pentazocine on transfected HEK-293 membranes [1]. The target compound's 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate core shares with these patented compounds the critical design feature of an oxygen atom in the spirocyclic bridge and a functionalizable nitrogen in the larger ring, making it a direct synthetic precursor for novel sigma receptor ligand exploration not covered by existing intellectual property.

Sigma-1 receptor Pain therapeutics Spirocyclic ligands CNS pharmacology

Molecular Weight Advantage Over Bulkier Spirocyclic Analogs Enhances Ligand Efficiency Potential

At 270.37 g/mol, the target compound is significantly lighter than many functionalized spirocyclic analogs used in drug discovery. For comparison, the 10-benzyl derivative (10-benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane, CAS 2097995-95-2) has a molecular weight of 260.37 g/mol but lacks the Boc protecting group necessary for solid-phase or solution-phase library synthesis ; while the 9-oxo analog (tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate, CAS 1179338-64-7) carries additional molecular weight (284 Da) due to the ketone functionality and places the Boc on the 3-position rather than the 10-position [1]. The target compound's MW of 270.37 g/mol places it comfortably within lead-like chemical space (MW ≤350 Da), and the presence of only 2 rotatable bonds gives it a remarkably low rotational degrees of freedom, which is favorable for entropic binding considerations in target engagement.

Ligand efficiency Fragment-based drug discovery Molecular weight optimization Lead-likeness

Commercial Availability with Defined Purity Specifications Enables Reproducible Structure-Activity Relationship Studies

The target compound is commercially available from multiple reputable research chemical suppliers with documented purity specifications of ≥98% . In contrast, the 3-carboxylate regioisomer (CAS 1179338-65-8) has been listed as 'Discontinued' by at least one major European supplier (CymitQuimica/Fluorochem) , indicating supply chain vulnerability for that regioisomer. The 10-methyl analog (7-oxa-3,10-diazaspiro[5.6]dodecane, 10-methyl-, CAS 2091685-93-5) is available at 97% purity but lacks the Boc protecting group, requiring an additional synthetic step for protection before use in standard Fmoc/t-Bu SPPS or solution-phase Boc-chemistry workflows. The target compound's specified storage condition of 2-8°C in sealed dry containers provides clear handling guidance for laboratory procurement.

Compound procurement Purity specification Reproducibility SAR studies

Optimal Use Cases for Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate Based on Verified Evidence


Scaffold for Sigma-1 Receptor Ligand Discovery Programs Targeting Neuropathic Pain

The 7-oxa-3,10-diazaspiro[5.6]dodecane core aligns with the oxa-diazaspiro scaffold claimed in US10689398 and CA2999925A1 for sigma receptor-mediated pain therapeutics [1]. The 10-position Boc group serves as a cleavable protecting group that, upon deprotection, reveals a secondary amine at the position corresponding to the N9-substitution site in patented 1-oxa-4,9-diazaspiro[5.6]dodecane compounds that achieved Ki <100 nM at the human σ1 receptor [1]. Researchers can leverage this compound to synthesize novel σ1 ligands with unexplored N10-substituents, potentially circumventing existing intellectual property while operating within a validated pharmacophore space. The intermediate tPSA of 50.8 Ų supports CNS penetration predictions, making this scaffold suitable for oral pain therapeutic programs.

Conformationally Constrained Building Block for Kinase Inhibitor Scaffold Hopping

Heteroaryl-substituted diazaspirocycles have been demonstrated as ligand-efficient inhibitors of multiple protein kinases by mimicking ATP binding [2]. The 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate offers a differentiated spirocyclic geometry (seven-membered oxygen-containing ring fused to a six-membered nitrogen-containing ring) compared to the more common diazaspiro[4.5]decane or diazaspiro[5.5]undecane systems used in kinase inhibitor research [2]. The Boc-protected 10-position nitrogen provides a handle for introducing heteroaromatic hinge-binding motifs via amide coupling or reductive amination after deprotection, enabling systematic exploration of vector geometry in ATP-binding site engagement.

Key Intermediate for Parallel Library Synthesis in Hit-to-Lead Optimization

With ≥98% purity available from multiple vendors in 1g and 5g quantities , a molecular weight of 270.37 g/mol (within lead-like space), and only 2 rotatable bonds , this compound is ideally suited as a core scaffold for parallel amide or urea library synthesis. Boc deprotection under standard acidic conditions (TFA/DCM or HCl/dioxane) liberates the 10-position secondary amine for immediate diversification, while the spirocyclic 7-oxa bridge remains inert under these conditions, ensuring scaffold integrity throughout library production. The discontinuity of the 3-carboxylate regioisomer further solidifies the 10-isomer as the preferred procurement choice for sustained medicinal chemistry campaigns.

Physicochemical Probe for CNS Drug Design Evaluating Oxygen-Containing Spirocycles

The compound's computed properties—tPSA of 50.8 Ų, XlogP of 1, 1 HBD, 4 HBA, and 2 rotatable bonds —make it an informative probe molecule for studying the impact of oxygen incorporation into spirocyclic scaffolds on CNS drug-like properties. Compared to the all-carbon or purely aza-spiro analogs (e.g., tert-butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate with tPSA 41.57 Ų and LogP 3.19 ), the 7-oxa modification increases polarity while reducing lipophilicity, providing a tool compound for correlating physicochemical changes with in vitro ADME parameters such as PAMPA permeability, microsomal stability, and CYP inhibition. This systematic comparison enables informed scaffold selection in early-stage CNS drug discovery.

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